N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide
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Overview
Description
N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide is a compound that features a piperidine ring, a cyclobutane ring, and a carboxamide group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide typically involves the reaction of piperidine derivatives with cyclobutanecarboxylic acid derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-(piperidin-4-yl)methylamine: Used in the synthesis of various pharmaceuticals.
Cyclobutanecarboxamide derivatives: Investigated for their biological activities
Uniqueness
N-[(piperidin-4-yl)methyl]-N-propylcyclobutanecarboxamide is unique due to its combination of a piperidine ring and a cyclobutane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)-N-propylcyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-2-10-16(14(17)13-4-3-5-13)11-12-6-8-15-9-7-12/h12-13,15H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYWVOSKMUVLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCNCC1)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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